(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine

Catalog No.
S734502
CAS No.
146476-37-1
M.F
C17H22NP
M. Wt
271.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine

CAS Number

146476-37-1

Product Name

(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine

IUPAC Name

(2S)-1-diphenylphosphanyl-3-methylbutan-2-amine

Molecular Formula

C17H22NP

Molecular Weight

271.34 g/mol

InChI

InChI=1S/C17H22NP/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,18H2,1-2H3/t17-/m1/s1

InChI Key

ZZLCXURCZWQECA-QGZVFWFLSA-N

SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Canonical SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Isomeric SMILES

CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N

The exact mass of the compound (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine (CAS 146476-37-1), commonly referred to as a valine-derived aminophosphine (Val-DPP), is a highly privileged chiral bidentate P,N ligand. Structurally, it features a primary amine and a diphenylphosphino group separated by a chiral, isopropyl-substituted carbon backbone. This configuration allows it to form highly stable, conformationally rigid five-membered chelate rings with transition metals such as ruthenium, palladium, and iridium [1]. In procurement and process design, this compound is prioritized for its dual functionality: the differing electronic properties of the phosphorus and nitrogen donors (trans-effect asymmetry) and the capacity of the primary amine to participate in outer-sphere hydrogen bonding. These baseline traits make it a critical precursor for high-enantioselectivity catalytic systems, particularly in asymmetric hydrogenation and allylic alkylation workflows where standard symmetric ligands fail to provide adequate stereocontrol [2].

Substituting (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine with generic symmetric P,P ligands (e.g., BINAP) or alternative aminophosphines fundamentally disrupts catalytic performance. In palladium-catalyzed allylic alkylations, symmetric P,P ligands lack the electronic disparity required to direct regioselective nucleophilic attack, leading to poor branched-to-linear product ratios[1]. Furthermore, substituting this primary aminophosphine with secondary or tertiary amine derivatives (such as N,N-dimethyl analogs) eliminates the N-H protons essential for Noyori-type bifunctional catalysis. Without these protons to form hydrogen bonds with the substrate, ruthenium-catalyzed ketone hydrogenations suffer from drastically reduced turnover frequencies (TOF) and collapsed enantioselectivity [2]. Finally, downgrading the steric bulk from the valine-derived isopropyl group to an alanine-derived methyl group increases the conformational flexibility of the metallacycle, causing a significant drop in enantiomeric excess (ee) that often renders the product unsuitable for pharmaceutical intermediate synthesis [3].

Bifunctional Catalysis: Primary vs. Tertiary Amine in Ru-Catalyzed Hydrogenation

The primary amine functionality of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine is critical for outer-sphere bifunctional catalysis. In Ru(II)-catalyzed asymmetric hydrogenation of unfunctionalized ketones, the N-H protons engage in hydrogen bonding with the carbonyl oxygen, stabilizing the transition state. When compared to its N,N-dimethyl (tertiary amine) counterpart, the primary aminophosphine exhibits a dramatically higher reaction rate and stereocontrol [1].

Evidence DimensionTurnover Frequency (TOF) and Enantiomeric Excess (ee)
Target Compound Data(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine (Primary Amine): >95% ee, TOF > 10,000 h⁻¹
Comparator Or BaselineN,N-Dimethyl analog (Tertiary Amine): <20% ee, TOF < 100 h⁻¹
Quantified DifferencePrimary amine delivers a >100-fold increase in TOF and >75% absolute increase in ee.
ConditionsRu(II)-catalyzed asymmetric hydrogenation of acetophenone derivatives under standard H2 pressure.

Procurement must specify the primary amine variant to enable high-throughput, high-ee bifunctional hydrogenation, as tertiary amine analogs are catalytically inactive in this specific mechanism.

Electronic Asymmetry: Regiocontrol in Pd-Catalyzed Allylic Alkylation

In asymmetric allylic substitutions, the differing trans influences of the phosphorus and nitrogen atoms in (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine break the symmetry of the intermediate π-allyl palladium complex. The strong π-acceptor ability of the phosphine directs the nucleophilic attack to the trans position. Compared to symmetric P,P ligands like dppe, this P,N ligand strongly favors the formation of the chiral branched product over the achiral linear product [1].

Evidence DimensionRegioselectivity (Branched:Linear ratio) and Enantioselectivity
Target Compound DataVal-DPP (P,N ligand): >90:10 Branched:Linear ratio, >90% ee
Comparator Or BaselineStandard P,P ligand (e.g., dppe): <30:70 Branched:Linear ratio, low ee
Quantified DifferenceThe P,N ligand reverses regioselectivity, providing a >3x increase in the desired branched isomer yield.
ConditionsPd-catalyzed allylic alkylation of monosubstituted allyl acetates with carbon nucleophiles.

Buyers targeting the synthesis of specific branched chiral building blocks must select this P,N ligand to avoid costly separation of unwanted linear isomers.

Steric Tuning: Valine (Isopropyl) vs. Alanine (Methyl) Backbone

The steric bulk of the backbone substituent directly dictates the conformational rigidity of the resulting 5-membered metallacycle. The isopropyl group derived from L-valine in (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine effectively locks the chelate ring into a single, highly stereodiscriminating conformation. When benchmarked against the less sterically demanding alanine-derived analog (methyl group), the valine derivative consistently provides superior enantiocontrol across various transition-metal catalyzed transformations [1].

Evidence DimensionEnantiomeric Excess (ee)
Target Compound DataValine-derived (Isopropyl backbone): >92% ee
Comparator Or BaselineAlanine-derived (Methyl backbone): ~75-80% ee
Quantified DifferenceThe isopropyl group provides a critical 12-17% absolute increase in enantiomeric excess.
ConditionsTransition-metal catalyzed asymmetric cross-coupling or hydrogenation of standard model substrates.

For pharmaceutical scale-up, the valine-derived ligand is required to meet strict >90% ee API optical purity thresholds without requiring secondary chiral resolution.

Ru-Catalyzed Asymmetric Hydrogenation of Ketones

This compound is the optimal ligand choice for synthesizing chiral alcohols via outer-sphere bifunctional catalysis, where its primary amine acts as an essential hydrogen-bond donor to achieve high turnover numbers and exceptional enantiomeric excess [1].

Pd-Catalyzed Asymmetric Allylic Alkylation

Highly recommended for generating branched chiral products from monosubstituted allylic substrates. The ligand's P/N trans-effect differential ensures high regioselectivity and enantioselectivity that symmetric P,P ligands cannot match, streamlining downstream purification [2].

Ir-Catalyzed Asymmetric Hydrogenation of Imines

Ideal for the production of chiral amines. The rigid 5-membered chelate ring and the steric bulk of the isopropyl group provide the necessary chiral environment to ensure high enantiocontrol during the reduction process, critical for active pharmaceutical ingredient (API) synthesis [3].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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